molecular formula C10H13FO2 B8001317 2-Ethoxy-4-fluorophenethyl alcohol

2-Ethoxy-4-fluorophenethyl alcohol

Cat. No.: B8001317
M. Wt: 184.21 g/mol
InChI Key: CGSIEHRHQUHHQM-UHFFFAOYSA-N
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Description

2-Ethoxy-4-fluorophenethyl alcohol is an organic compound with the molecular formula C10H13FO2 It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with an ethoxy group at the 2-position and a fluorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-fluorophenethyl alcohol can be achieved through several methods. One common approach involves the reaction of 2-ethoxy-4-fluorobenzaldehyde with a suitable reducing agent to form the corresponding alcohol. Another method includes the use of Grignard reagents, where 2-ethoxy-4-fluorobenzyl chloride reacts with magnesium to form the Grignard reagent, which is then treated with formaldehyde to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-fluorophenethyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used for substitution reactions.

Major Products Formed

    Oxidation: 2-Ethoxy-4-fluorobenzaldehyde or 2-Ethoxy-4-fluorobenzoic acid.

    Reduction: 2-Ethoxy-4-fluorophenethyl hydrocarbon.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Ethoxy-4-fluorophenethyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-fluorophenethyl alcohol involves its interaction with specific molecular targets and pathways. The presence of the ethoxy and fluorine substituents can influence its reactivity and binding affinity to various enzymes and receptors. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenethyl alcohol: Similar structure but lacks the ethoxy group.

    2-Ethoxyphenethyl alcohol: Similar structure but lacks the fluorine atom.

    4-Methoxyphenethyl alcohol: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-4-fluorophenethyl alcohol is unique due to the combined presence of both ethoxy and fluorine substituents, which can significantly alter its chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-ethoxy-4-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FO2/c1-2-13-10-7-9(11)4-3-8(10)5-6-12/h3-4,7,12H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSIEHRHQUHHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)F)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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